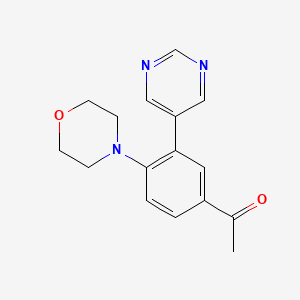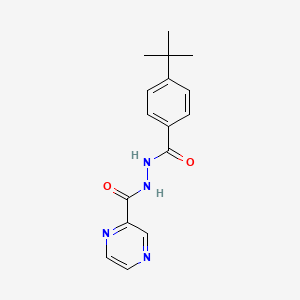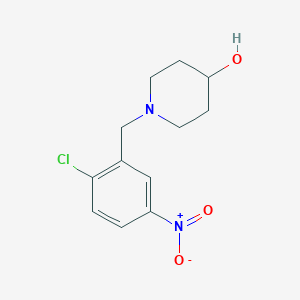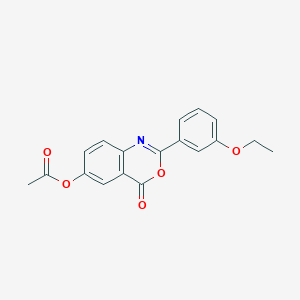
N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide often involves multi-step chemical reactions, including cyclization, condensation, and functional group transformations. For example, the synthesis of similar compounds has been reported through "one-pot" reductive cyclization processes using sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) solvent, which could be analogous to the synthetic route for this compound (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been elucidated using various spectroscopic methods, including IR, NMR (1H and 13C), and mass spectrometry. Crystal structure determination by single crystal X-ray diffraction provides insights into the molecule's three-dimensional arrangement, crucial for understanding its reactivity and interaction with biological targets (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, like its structural analogs, participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its chemical properties are influenced by the presence of reactive functional groups, such as the carboxamide, which can engage in hydrogen bonding and other interactions affecting its reactivity and biological activity (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide have been found to crystallize in various crystal systems and display specific intermolecular interactions, such as hydrogen bonding, that can be crucial for their solubility and stability (Wan et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are vital for understanding the potential applications and handling of N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. These properties are often elucidated through experimental studies and theoretical calculations, such as density functional theory (DFT), to predict reactivity patterns and stability (Kumara et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to interact with theEphrin type-B receptor 4 in humans .
Biochemical Pathways
A study on a related compound, ac2p20, showed that it modulates the expression of genes associated with redox homeostasis . This suggests that N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide might also influence redox homeostasis pathways.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7-12(19-8(2)15-7)13(17)16-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVUYPQFLBAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)


![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)


![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)

![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)


![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)